tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate
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Overview
Description
Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[43002,5]nonane-8-carboxylate is a complex organic compound that belongs to the family of tropane alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The stereochemical control can also be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and catalysts, would likely be applied to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tropane alkaloids, such as atropine and scopolamine. These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Uniqueness
What sets tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate apart is its specific stereochemistry and the presence of the tert-butyl ester group. These features can influence its reactivity and biological activity, making it a unique compound within the family of tropane alkaloids .
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl (1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-8-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-6-10-8-4-5-9(8)11(10)7-14/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11- |
InChI Key |
YLKMFMQXBDPFLZ-CKIJPRSSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@@H]3[C@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC3C2C1 |
Origin of Product |
United States |
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